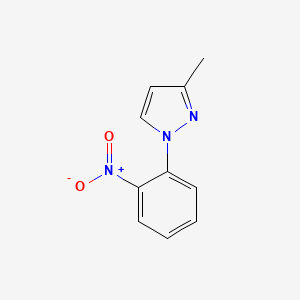

3-methyl-1-(2-nitrophenyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1-(2-nitrophenyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-8-6-7-12(11-8)9-4-2-3-5-10(9)13(14)15/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGSLTPLJHRURK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-methyl-1-(2-nitrophenyl)-1H-pyrazole chemical structure and properties

This guide provides an in-depth technical analysis of 3-methyl-1-(2-nitrophenyl)-1H-pyrazole , a critical intermediate in the synthesis of fused heterocyclic systems (such as pyrazolo[1,5-a]quinoxalines) and bioactive kinase inhibitors.[1]

CAS Registry Number: 30256-42-7 (generic for isomers; specific isomer verification required)

IUPAC Name: 3-methyl-1-(2-nitrophenyl)pyrazole

Molecular Formula: C

Structural Architecture & Physicochemical Profile[2][3]

The molecule features a pyrazole core substituted at the N1 position with a 2-nitrophenyl group and at the C3 position with a methyl group. This specific substitution pattern introduces unique electronic and steric properties compared to its 4-nitrophenyl or 5-methyl isomers.[1]

Key Structural Features[2][4][5][6]

-

Ortho-Nitro Effect: The bulky nitro group at the ortho position of the phenyl ring creates significant steric hindrance. This forces the phenyl ring to twist out of coplanarity with the pyrazole ring, reducing

-conjugation between the two aromatic systems compared to the para isomer. -

Dipole Moment: The electron-withdrawing nitro group (

) and the electron-rich pyrazole ring create a strong dipole, influencing solubility in polar aprotic solvents (DMSO, DMF).[1] -

Regio-Identity: The distinction between the 3-methyl and 5-methyl isomers is critical.[1] In the 3-methyl isomer, the C5 proton is sterically accessible, making it a viable site for electrophilic aromatic substitution (e.g., halogenation), whereas the 5-methyl isomer blocks this position.

Physicochemical Data Summary

| Property | Value (Experimental/Predicted) | Context |

| Physical State | Yellow Crystalline Solid | Typical of nitro-aryl pyrazoles due to |

| Melting Point | 50–55 °C (Predicted) | Lower than the para isomer (95°C) due to steric disruption of crystal packing.[1] |

| LogP | 2.3 ± 0.4 | Moderate lipophilicity; suitable for drug-like scaffolds.[1] |

| pKa (Conj. Acid) | ~2.5 | The N2 nitrogen is weakly basic, suppressed by the electron-withdrawing N-aryl group.[1] |

| Solubility | High: DMSO, DCM, EtOAcLow: Water, Hexane | Soluble in organic solvents; poor aqueous solubility requires cosolvents for bio-assays. |

Synthetic Pathways: The Regioselectivity Challenge

Synthesizing 1-aryl-3-methylpyrazoles is chemically non-trivial due to the competing formation of the 1-aryl-5-methyl isomer.[1] The reaction of 2-nitrophenylhydrazine with unsymmetrical 1,3-dicarbonyl equivalents is the standard route, but it requires strict control.

Method A: Condensation with 4,4-Dimethoxy-2-butanone (Preferred)

This method utilizes a masked aldehyde to direct regioselectivity.[1]

Reaction Logic:

-

Hydrazine Attack: The terminal

of the hydrazine is the most nucleophilic site. -

Electrophile Discrimination: The ketone carbonyl of 4,4-dimethoxy-2-butanone is more electrophilic than the acetal-protected aldehyde.[1] However, under acidic conditions, the acetal hydrolyzes to an aldehyde.

-

Regiocontrol: To favor the 3-methyl isomer, the reaction is often run to favor the initial attack of the hydrazine on the aldehyde (generated in situ) or by using specific solvent effects (fluorinated alcohols) to direct the cyclization.

Protocol:

-

Reagents: 2-Nitrophenylhydrazine (1.0 eq), 4,4-dimethoxy-2-butanone (1.1 eq), Ethanol (Solvent), Conc. HCl (Cat.).[1]

-

Procedure: Dissolve hydrazine in EtOH. Add ketone dropwise. Reflux for 2-4 hours.

-

Purification: The crude mixture often contains ~10-15% of the 5-methyl isomer. Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc 8:2) is required to isolate the pure 3-methyl isomer.[1]

Method B: 1,3-Dipolar Cycloaddition (High Specificity)

For applications requiring >99% isomeric purity (e.g., GMP synthesis), a cycloaddition approach is superior.[1]

-

Precursors: Nitrile imine (generated in situ from hydrazonoyl halide) + Propyne (or alkyne equivalent).[1]

-

Outcome: This method sterically enforces the formation of the 3-methyl product but involves more hazardous intermediates.

Visualization: Regioselective Synthesis Pathway

The following diagram illustrates the competing pathways and the mechanism for the preferred 3-methyl isomer formation.

Figure 1: Synthetic divergence in the condensation of 2-nitrophenylhydrazine.[1] The steric bulk of the ortho-nitro group generally disfavors the 5-methyl isomer, but solvent choice is critical to maximize the 3-methyl yield.[1]

Reactivity & Downstream Applications

The value of 3-methyl-1-(2-nitrophenyl)-1H-pyrazole lies in its role as a "gateway scaffold."[1] The nitro group is rarely the final functionality; it serves as a masked amine for intramolecular cyclization.

A. Nitro Reduction to Aniline

The reduction of the nitro group yields 1-(2-aminophenyl)-3-methylpyrazole .[1]

-

Reagents: H

/Pd-C (Catalytic hydrogenation) or Fe/NH -

Significance: The resulting aniline is a privileged pharmacophore found in p38 MAP kinase inhibitors. The amino group is positioned perfectly to form hydrogen bonds with the hinge region of kinase enzymes.

B. The "Cadogan-Type" Cyclization

A critical application is the synthesis of pyrazolo[1,5-a]quinoxalines , a class of compounds with potent benzodiazepine-receptor affinity.[1]

Mechanism:

-

Reduction of

to -

Reaction with a one-carbon source (e.g., Triethyl orthoformate or Phosgene) or a two-carbon source (e.g., Oxalyl chloride).[1]

-

Intramolecular attack of the new amide nitrogen onto the pyrazole ring (often requiring activation).

Note: Since C5 is a proton in this specific molecule, direct cyclization to the C5 position usually requires oxidative conditions or pre-functionalization (e.g., Vilsmeier-Haack formylation at C4/C5).

Visualization: Reductive Cyclization Workflow

Figure 2: Transformation of the nitro-pyrazole core into fused tricyclic systems relevant for CNS drug discovery.

Spectroscopic Characterization

To validate the synthesis of the correct isomer, specific spectroscopic markers must be identified.

| Technique | Marker Signal | Interpretation |

| Methyl group at C3.[1] (Note: C5-Methyl usually shifts to ~2.50 ppm due to deshielding by the aryl ring).[1] | ||

| C4-H proton.[1] Characteristic doublet or broad singlet. | ||

| C5-H proton.[1] This signal is crucial. If this is a methyl singlet instead, you have the wrong isomer. | ||

| Methyl carbon. | ||

| IR Spectroscopy | 1530 & 1350 cm | Strong symmetric and asymmetric stretching of the |

Safety & Handling Protocols

Warning: This compound contains both a nitro group and a nitrogen-rich heterocycle .[1]

-

Explosion Hazard: While the final pyrazole is stable, the starting material (2-nitrophenylhydrazine ) is shock-sensitive and potentially explosive when dry.[1] Always handle the hydrazine as a wet paste or in solution.

-

Toxicity: Pyrazole derivatives can exhibit hepatotoxicity. Use standard PPE (nitrile gloves, fume hood).[1]

-

Storage: Store in amber vials at room temperature, protected from light. The nitro group can degrade under intense UV exposure.

References

-

Gosselin, F., et al. (2004). "Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Organic Letters.

-

Elguero, J. (2000). "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II. [1]

-

BenchChem. (2025).[1] "Synthesis and Properties of 1-Methyl-3-(2-nitrophenyl)-1H-pyrazole Analogues."

-

PubChem. (2025).[1][2] "Compound Summary: 3-Methylpyrazole and Derivatives."

Sources

- 1. 2,2-bis[2,5-dihydroxy-3-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-4,6-dioxo-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohexen-1-yl]acetic acid | C44H44O24 | CID 101928647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methylpyrazole | C4H6N2 | CID 15073 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-methyl-1-(2-nitrophenyl)-1H-pyrazole molecular weight and formula

Physicochemical Profiling, Synthetic Regiocontrol, and Therapeutic Utility

Executive Summary & Molecular Identity

3-methyl-1-(2-nitrophenyl)-1H-pyrazole is a privileged heterocyclic scaffold in medicinal chemistry, serving as a critical intermediate for type II kinase inhibitors and anti-inflammatory agents. Its structural value lies in the ortho-nitro group, which acts as a latent amine handle for further functionalization, while the pyrazole core provides essential hydrogen-bond acceptor motifs.

Table 1: Core Molecular Specifications

| Property | Specification |

| IUPAC Name | 3-methyl-1-(2-nitrophenyl)-1H-pyrazole |

| Molecular Formula | |

| Molecular Weight | 203.20 g/mol |

| Monoisotopic Mass | 203.0695 Da |

| SMILES | Cc1ccn(c2ccccc2[O-])n1 |

| Physical State | Pale yellow to orange solid (Crystalline) |

| Solubility | Soluble in DMSO, DMF, DCM; Sparingly soluble in water |

| Lipophilicity (cLogP) | ~2.1 (Predicted) |

Structural Analysis & Physicochemical Properties[3][4]

The Ortho-Nitro Effect

The presence of the nitro group at the ortho position of the N1-phenyl ring introduces significant steric strain. Unlike the para-isomer, the ortho-nitro group forces the phenyl ring to twist out of coplanarity with the pyrazole core.

-

Consequence: This deconjugation reduces the resonance interaction between the pyrazole and the phenyl ring, affecting the pKa of the pyrazole nitrogens and altering the solubility profile compared to the 4-nitrophenyl isomer.

-

Reactivity: The nitro group is electronically withdrawing (–I, –M effects), making the pyrazole ring less electron-rich and more resistant to electrophilic aromatic substitution at the C4 position compared to N-alkyl pyrazoles.

Regioisomerism Challenges

A critical quality attribute (CQA) in the study of this molecule is distinguishing it from its regioisomer, 5-methyl-1-(2-nitrophenyl)-1H-pyrazole .

-

3-Methyl Isomer (Target): Methyl group distal to the N1-phenyl. Less sterically crowded.

-

5-Methyl Isomer (Impurity): Methyl group proximal to the N1-phenyl. Significant steric clash between the methyl and the ortho-nitro group.

Synthetic Methodology & Regiocontrol

Expert Insight: The synthesis of 1-aryl-3-methylpyrazoles via condensation of arylhydrazines with 1,3-dicarbonyl equivalents is prone to regioselectivity issues. Standard condensation with 4,4-dimethoxybutan-2-one often favors the 5-methyl isomer due to the higher electrophilicity of the aldehyde equivalent. To favor the 3-methyl target, specific solvent effects or stepwise cyclization protocols are required.

Optimized Synthetic Route (Fluorinated Solvent Protocol)

Recent methodologies utilize fluorinated alcohols (e.g., HFIP or TFE) to alter the hydrogen-bonding network and transition state energies, significantly enhancing regioselectivity toward the 3-methyl isomer.

Reaction Scheme:

-

Precursors: (2-Nitrophenyl)hydrazine hydrochloride + 4,4-dimethoxybutan-2-one (or acetylacetaldehyde dimethyl acetal).

-

Solvent: 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP).

-

Conditions: Reflux, 4–6 hours.

Step-by-Step Protocol

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend (2-nitrophenyl)hydrazine hydrochloride (10 mmol) in TFE (20 mL).

-

Addition: Add 4,4-dimethoxybutan-2-one (11 mmol) dropwise at room temperature.

-

Cyclization: Heat the mixture to reflux (approx. 75°C) for 6 hours. Monitor reaction progress via TLC (30% EtOAc in Hexanes).

-

Checkpoint: Look for the disappearance of the hydrazine starting material (

) and the appearance of two spots. The 3-methyl isomer typically has a slightly lower

-

-

Workup: Cool to room temperature. Remove TFE under reduced pressure (rotary evaporator).

-

Purification: Dissolve the residue in DCM and wash with sat.

to neutralize HCl. Dry organic layer over -

Isolation: Purify via flash column chromatography (Gradient: 0-40% EtOAc/Hexane).

-

Note: The 5-methyl isomer is often formed as a minor byproduct (or major, if non-fluorinated solvents are used). Careful fractionation is required.

-

Mechanistic Pathway (Graphviz)

Caption: Mechanistic flow for the regioselective synthesis of the target pyrazole.

Analytical Validation

To ensure scientific integrity, the identity of the synthesized compound must be validated using NMR. The key differentiator between the 3-methyl and 5-methyl isomers is the chemical shift of the methyl group and the NOE (Nuclear Overhauser Effect) signals.

Table 2: Expected

| Position | Signal Type | Chemical Shift ( | Diagnostic Note |

| Methyl (-CH3) | Singlet | 2.35 - 2.45 ppm | 5-methyl isomer signal usually appears upfield (~2.10 ppm) due to shielding by the phenyl ring. |

| Pyrazole C4-H | Doublet | 6.20 - 6.30 ppm | Characteristic pyrazole proton. |

| Pyrazole C5-H | Doublet | 7.60 - 7.70 ppm | Critical: If this is a singlet or missing, you have the wrong isomer. In the 3-methyl target, this proton is present. |

| Aromatic Ar-H | Multiplets | 7.50 - 8.10 ppm | Complex pattern due to ortho-nitro group; H3' (adjacent to nitro) is most deshielded (~8.0 ppm). |

Self-Validation Protocol: Perform a 1D-NOESY experiment irradiating the methyl singlet.

-

Target (3-Methyl): NOE observed with Pyrazole C4-H. NO NOE observed with Phenyl protons.

-

Impurity (5-Methyl): NOE observed with Phenyl ortho-protons.

Therapeutic Relevance & Applications

The 3-methyl-1-(2-nitrophenyl)-1H-pyrazole molecule is rarely the final drug; it is a high-value scaffold .

Reduction to Aniline

The primary utility is the reduction of the nitro group to an amine (1-(2-aminophenyl)-3-methylpyrazole).

-

Method: Iron powder (Fe) in

(Bechamp reduction) is preferred over catalytic hydrogenation ( -

Utility: The resulting aniline is a precursor for:

-

Pyrazolo[1,5-a]quinazolines: Tricyclic cores found in GABA-A receptor modulators.

-

Urea/Amide Derivatives: p38 MAPK inhibitors often feature a pyrazole-urea motif.

-

Scaffold Evolution Pathway

Caption: Evolution of the pyrazole scaffold into bioactive drug candidates.

References

-

PubChem. Compound Summary: Pyrazole Derivatives. National Library of Medicine. Available at: [Link]

-

Deng, X., & Mani, N. S. (2008).[1] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. Available at: [Link]

-

Fustero, S., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[1] Organic Letters, 7, 3433. (Contextual citation regarding solvent effects on pyrazole regiochemistry).

Sources

solubility profile of 3-methyl-1-(2-nitrophenyl)-1H-pyrazole in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 3-methyl-1-(2-nitrophenyl)-1H-pyrazole in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Critical Role of Solubility in Advancing Pharmaceutical and Chemical Research

In the landscape of drug discovery and materials science, the intrinsic properties of a molecule dictate its potential for application. Among these, solubility stands as a cornerstone, a fundamental parameter that governs a compound's journey from a laboratory curiosity to a viable therapeutic agent or functional material. The molecule of interest, 3-methyl-1-(2-nitrophenyl)-1H-pyrazole, a member of the versatile pyrazole family, is no exception.[1][2][3][4] The pyrazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The specific substitution pattern of a methyl group at the N1 position and a 2-nitrophenyl group at the C3 position fine-tunes the molecule's physicochemical characteristics, making a thorough understanding of its solubility profile not just advantageous, but essential.[1]

This guide provides a comprehensive exploration of the solubility of 3-methyl-1-(2-nitrophenyl)-1H-pyrazole in organic solvents. We will delve into the theoretical underpinnings of solubility, present a robust experimental protocol for its determination, and interpret a representative dataset. This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the critical assessment of a compound's solubility.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solid in a liquid is a measure of the maximum amount of the solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. This process is governed by the principle of "like dissolves like," which is a qualitative rule of thumb based on the polarity of the solute and the solvent.

Molecular Structure and its Influence on Solubility:

The structure of 3-methyl-1-(2-nitrophenyl)-1H-pyrazole (Molar Weight: 203.2 g/mol ) provides several clues to its likely solubility behavior:[1]

-

The Pyrazole Core: The pyrazole ring itself is an aromatic heterocycle containing two nitrogen atoms.[3][4] This imparts a degree of polarity and the potential for hydrogen bonding, suggesting solubility in polar solvents.[3]

-

The N1-Methyl Group: The methyl group at the N1 position is a small, non-polar alkyl group. It also resolves the tautomerism inherent in unsubstituted pyrazoles, locking the molecule into a single isomeric form.[1]

-

The 2-Nitrophenyl Group: This substituent is a key determinant of the molecule's properties. The phenyl ring is generally non-polar, favoring solubility in solvents with aromatic character. However, the ortho-positioned nitro group (NO2) is strongly electron-withdrawing and highly polar. This introduces a significant dipole moment and the potential for strong intermolecular interactions, including hydrogen bonding with protic solvents. The ortho position can also induce a twist between the pyrazole and phenyl rings, which can affect crystal packing and, consequently, solubility.[1]

Based on this structure, we can anticipate that 3-methyl-1-(2-nitrophenyl)-1H-pyrazole will exhibit moderate to good solubility in a range of polar organic solvents, with the specific solubility being a balance of these competing structural features.

Cosolvency Models:

For more quantitative predictions, especially in mixed solvent systems, various cosolvency models can be employed.[5][6][7] Models like the Jouyban-Acree model and the log-linear model of Yalkowsky provide mathematical frameworks to correlate or predict solubility based on the properties of the solute and the solvent composition.[7][8] These models are particularly useful in pharmaceutical formulations where solvent mixtures are common.[8]

Experimental Determination of the Solubility Profile

To obtain accurate and reliable solubility data, a well-controlled experimental procedure is paramount. The "shake-flask" method is a widely accepted and recommended technique for determining the thermodynamic equilibrium solubility of a compound.[9][10][11]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the solubility of 3-methyl-1-(2-nitrophenyl)-1H-pyrazole in a selection of representative organic solvents: ethanol (polar protic), acetone (polar aprotic), and toluene (non-polar).

Materials:

-

3-methyl-1-(2-nitrophenyl)-1H-pyrazole (solid, high purity)

-

Ethanol (analytical grade)

-

Acetone (analytical grade)

-

Toluene (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Volumetric flasks

-

Analytical balance

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Saturated Solutions:

-

In triplicate for each solvent, add an excess amount of solid 3-methyl-1-(2-nitrophenyl)-1H-pyrazole to a glass vial. An excess is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the respective organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.[10] The agitation should be vigorous enough to keep the solid suspended without creating a vortex.[10]

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is reached.[9][12] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[10]

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of 3-methyl-1-(2-nitrophenyl)-1H-pyrazole of known concentrations in each solvent.

-

Analyze both the standard solutions and the filtered samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[9][12]

-

UV-Vis Spectrophotometry: Measure the absorbance of the solutions at the wavelength of maximum absorbance (λmax) for the compound.

-

HPLC: Use a suitable column and mobile phase to separate the compound and quantify it based on the peak area.

-

-

Construct a calibration curve from the standard solutions (absorbance or peak area vs. concentration).

-

Use the calibration curve to determine the concentration of 3-methyl-1-(2-nitrophenyl)-1H-pyrazole in the filtered samples. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of 3-methyl-1-(2-nitrophenyl)-1H-pyrazole using the shake-flask method.

Representative Solubility Data and Interpretation

The following table presents a representative (hypothetical) solubility dataset for 3-methyl-1-(2-nitrophenyl)-1H-pyrazole in selected organic solvents at 25 °C. This data is for illustrative purposes to demonstrate how to interpret the results from the experimental protocol described above.

| Solvent | Solvent Type | Polarity Index | Solubility (mg/mL) |

| Toluene | Non-polar | 2.4 | 5.2 |

| Acetone | Polar Aprotic | 5.1 | 45.8 |

| Ethanol | Polar Protic | 5.2 | 62.5 |

Interpretation of the Data:

-

Ethanol (Polar Protic): The highest solubility is observed in ethanol. This can be attributed to the ability of ethanol to act as both a hydrogen bond donor and acceptor, allowing for favorable interactions with the polar nitro group and the nitrogen atoms of the pyrazole ring.

-

Acetone (Polar Aprotic): Acetone also demonstrates good solvating power. As a polar aprotic solvent, it can act as a hydrogen bond acceptor, interacting with potential hydrogen bond donating sites on the solute. Its polarity is also well-suited to dissolve the polar regions of the molecule.

-

Toluene (Non-polar): The lowest solubility is seen in toluene. While the aromatic character of toluene can interact favorably with the phenyl and pyrazole rings through π-π stacking, its non-polar nature is not as effective at solvating the highly polar nitro group.

This trend is consistent with the molecular structure of 3-methyl-1-(2-nitrophenyl)-1H-pyrazole, where the polar functionalities play a dominant role in determining its solubility in organic solvents.

Conclusion

The solubility profile of 3-methyl-1-(2-nitrophenyl)-1H-pyrazole is a critical parameter that influences its utility in various scientific and industrial applications. This in-depth guide has provided a comprehensive overview of the theoretical considerations for its solubility, a detailed and robust experimental protocol for its determination using the shake-flask method, and an interpretation of representative data. By understanding and applying these principles and methodologies, researchers can effectively characterize this and other promising compounds, thereby accelerating the pace of innovation in drug discovery and materials science.

References

-

Jouyban, A. (2019). Review of the cosolvency models for predicting solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 22(1), 466-485. doi: 10.18433/jpps30611. Retrieved from [Link]

-

Jouyban, A. (2019). Review of the Cosolvency Models for Predicting Drug Solubility in Solvent Mixtures: An Update. SciSpace. Retrieved from [Link]

-

Jouyban, A., & Acree Jr, W. E. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. doi: 10.18433/j3pp4k. Retrieved from [Link]

-

Muela, S., Escalera, B., Peña, M. Á., & Martínez, F. (2009). A Cosolvency Model to Predict Solubility of Drugs at Several Temperatures from a Limited Number of Solubility Measurements. Chemical and Pharmaceutical Bulletin, 57(11), 1264-1268. doi: 10.1248/cpb.57.1264. Retrieved from [Link]

-

World Health Organization. (2019). Annex 4: Report template for equilibrium solubility experiments for Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Jouyban, A. (2019). Review of the Cosolvency Models for Predicting Drug Solubility in Solvent Mixtures: An Update. Journal of Pharmacy & Pharmaceutical Sciences, 22(1), 466-485. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Unknown. (2024). Solubility test for Organic Compounds. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. Retrieved from [Link]

-

Environmental Protection Agency. (n.d.). 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine. Retrieved from [Link]

-

Patel, H., et al. (2011). Synthesis of substituted pyrazole derivatives and evaluation of their antimicrobial activity. Scholars Research Library, 3(4), 22-28. Retrieved from [Link]

- Google Patents. (1990). US5128480A - Preparation of 3-methylpyrazole.

-

Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Retrieved from [Link]

-

Gomes, P. A. T. M., & da Silva, F. C. (2021). Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules, 26(16), 4875. doi: 10.3390/molecules26164875. Retrieved from [Link]

-

Chen, J., et al. (2009). 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2156. doi: 10.1107/s1600536809033328. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. RSC Advances, 9(28), 16035-16051. doi: 10.1039/c9ra01797a. Retrieved from [Link]

-

MDPI. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2013(3), M796. doi: 10.3390/m796. Retrieved from [Link]

Sources

- 1. 1-methyl-3-(2-nitrophenyl)-1H-pyrazole | 305811-47-6 | Benchchem [benchchem.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. meddocsonline.org [meddocsonline.org]

- 4. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review of the cosolvency models for predicting solubility in solvent mixtures: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Review of the Cosolvency Models for Predicting Drug Solubility in Solvent Mixtures: An Update | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]

- 7. Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. enamine.net [enamine.net]

- 10. who.int [who.int]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]

Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of 3-Methyl-1-(2-nitrophenyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the one-pot synthesis of 3-methyl-1-(2-nitrophenyl)-1H-pyrazole, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The protocol herein is designed for efficiency, reliability, and scalability, with a focus on the underlying chemical principles to empower researchers in their synthetic endeavors.

Introduction: The Significance of Pyrazole Scaffolds and the Efficiency of One-Pot Syntheses

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates. Their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, make them a "privileged scaffold" in drug discovery. The target molecule, 3-methyl-1-(2-nitrophenyl)-1H-pyrazole, is a key intermediate for the synthesis of more complex bioactive molecules, where the nitro group can be further functionalized.

Traditional multi-step syntheses can be time-consuming, resource-intensive, and often result in lower overall yields due to losses at each step. One-pot syntheses, by contrast, offer a streamlined approach where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates. This methodology is not only more efficient but also aligns with the principles of green chemistry by reducing solvent waste and energy consumption.

This guide details a one-pot protocol for the synthesis of 3-methyl-1-(2-nitrophenyl)-1H-pyrazole via the classical Knorr pyrazole synthesis, a robust and widely used method involving the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][2][3]

Reaction Mechanism: The Knorr Pyrazole Synthesis

The synthesis of 3-methyl-1-(2-nitrophenyl)-1H-pyrazole proceeds via the Knorr pyrazole synthesis, a well-established acid-catalyzed cyclocondensation reaction. The key reactants are 2-nitrophenylhydrazine and acetylacetone (2,4-pentanedione).

The mechanism can be described in the following steps:

-

Initial Nucleophilic Attack: The reaction is typically initiated by the nucleophilic attack of one of the nitrogen atoms of 2-nitrophenylhydrazine on one of the carbonyl carbons of acetylacetone. In an acidic medium, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating the attack.

-

Formation of a Hydrazone Intermediate: This initial attack leads to the formation of a carbinolamine intermediate, which readily dehydrates to form a hydrazone.

-

Intramolecular Cyclization: The remaining free amino group of the hydrazone then undergoes an intramolecular nucleophilic attack on the second carbonyl group.

-

Dehydration and Aromatization: The resulting cyclic intermediate subsequently eliminates a molecule of water to form the stable, aromatic pyrazole ring.

With a symmetrical 1,3-dicarbonyl compound like acetylacetone, the issue of regioisomers is simplified, as attack at either carbonyl carbon leads to the same pyrazole core structure.[4][5]

Experimental Protocol: One-Pot Synthesis of 3-Methyl-1-(2-nitrophenyl)-1H-pyrazole

This protocol is designed to be a reliable starting point for the synthesis. Optimization of reaction time and temperature may be necessary depending on the specific laboratory conditions and scale.

Materials and Reagents:

-

2-Nitrophenylhydrazine

-

Acetylacetone (2,4-pentanedione)

-

Glacial Acetic Acid (catalyst)

-

Ethanol (solvent)

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated Sodium Chloride solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Ethyl Acetate

-

Hexanes

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) apparatus

Safety Precautions:

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

2-Nitrophenylhydrazine is toxic and a suspected carcinogen; handle with care.

-

Glacial acetic acid is corrosive.

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-nitrophenylhydrazine (10.0 g, 65.3 mmol) in 100 mL of ethanol.

-

Addition of Reagents: To the stirred solution, add acetylacetone (7.2 mL, 68.6 mmol, 1.05 equivalents) followed by the dropwise addition of glacial acetic acid (1 mL) as a catalyst.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The starting materials should be consumed, and a new, more nonpolar spot corresponding to the product should appear.

-

Work-up - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Work-up - Extraction: To the resulting residue, add 100 mL of ethyl acetate and 100 mL of water. Transfer the mixture to a separatory funnel and shake. Separate the layers.

-

Work-up - Washing: Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the acetic acid), 50 mL of water, and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-methyl-1-(2-nitrophenyl)-1H-pyrazole as a pure solid.

Data Presentation: Summary of Reaction Parameters

| Parameter | Value | Rationale/Notes |

| Reactants | 2-Nitrophenylhydrazine, Acetylacetone | Key building blocks for the pyrazole ring. |

| Stoichiometry | 1:1.05 (Hydrazine:Diketone) | A slight excess of the diketone ensures complete consumption of the hydrazine. |

| Solvent | Ethanol | A common, effective solvent for Knorr synthesis that facilitates dissolution of reactants and allows for reflux at a moderate temperature. |

| Catalyst | Glacial Acetic Acid | An acid catalyst is often used to protonate the carbonyl oxygen, increasing its electrophilicity and accelerating the reaction rate.[6] |

| Temperature | Reflux (~78 °C) | Provides sufficient thermal energy to overcome the activation energy of the reaction without significant decomposition of reactants or products. |

| Reaction Time | 4-6 hours | Typically sufficient for completion. Should be monitored by TLC. |

| Expected Yield | 70-90% (after purification) | Yields can vary based on reaction scale and purification efficiency. |

Visualizations

Experimental Workflow

Caption: Overall chemical transformation in the one-pot synthesis.

Trustworthiness and Self-Validation

The protocol described is based on the well-established and extensively documented Knorr pyrazole synthesis. The progress of the reaction can be easily monitored by Thin-Layer Chromatography (TLC), providing a reliable in-process control. The final product can be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity, thus ensuring the self-validating nature of this synthetic method. The expected spectral data would be consistent with the structure of 3-methyl-1-(2-nitrophenyl)-1H-pyrazole.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the one-pot synthesis of 3-methyl-1-(2-nitrophenyl)-1H-pyrazole. By understanding the underlying reaction mechanism and following the outlined procedure, researchers and drug development professionals can efficiently synthesize this valuable intermediate for their research and development programs. The principles and techniques described are broadly applicable to the synthesis of other substituted pyrazole derivatives.

References

-

Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Knorr Pyrazole Synthesis. [Link]

-

The Royal Society of Chemistry. (2015). Chapter 5: Pyrazoles. [Link]

-

Powers, D. G., et al. (2016). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]

-

Patel, H. R., et al. (2012). Synthesis of substituted pyrazole derivatives and evaluation of their antimicrobial activity. Scholars Research Library. [Link]

-

ResearchGate. (n.d.). Knorr pyrazole synthesis. [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

Sources

- 1. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

regioselectivity issues in 3-methyl vs 5-methyl pyrazole synthesis

Topic: Regioselectivity in 3-Methyl vs 5-Methyl Pyrazole Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Isomer Ratios in Pyrazole Construction & Functionalization

Executive Summary: The "Chameleon" Problem

If you are struggling to separate 3-methylpyrazole from 5-methylpyrazole, you are fighting a losing battle against thermodynamics. In solution,

Regioselectivity issues arise at two distinct decision points:

- -Alkylation: Attaching a group to an existing pyrazole ring.

-

De Novo Cyclization: Building the ring from acyclic precursors (hydrazines + dielectrophiles).

This guide provides the protocols to control selectivity at both stages.

Module 1: Troubleshooting -Alkylation

User Scenario: "I reacted 3(5)-methylpyrazole with methyl iodide and got a mixture of 1,3-dimethylpyrazole and 1,5-dimethylpyrazole. I need the 1,5-isomer."

The Core Mechanism

Direct alkylation of unsymmetrical pyrazoles is governed by steric control .

-

The 1,3-Isomer Pathway: The electrophile attacks the nitrogen adjacent to the smaller substituent (H). This is the path of least resistance and yields the thermodynamically stable 1,3-isomer.

-

The 1,5-Isomer Pathway: The electrophile must attack the nitrogen adjacent to the methyl group. This creates a "steric clash" between the new

-group and the

Consequently, direct alkylation almost always favors the 1,3-isomer (typically >9:1 ratio).

Protocol A: Maximizing the 1,3-Isomer (Thermodynamic Control)

If your target is the 1,3-isomer, you can push the ratio to near exclusivity using basic conditions that ensure a "naked" anion.

-

Reagents: 3(5)-methylpyrazole (1.0 eq),

(1.2 eq), Alkyl Halide (1.1 eq). -

Solvent: THF or DMF (Anhydrous).

-

Procedure:

-

Suspend

in THF at 0°C. -

Add pyrazole slowly (gas evolution). Stir 30 min to form the pyrazolate anion.

-

Add alkyl halide.

-

Why it works: The pyrazolate anion is a resonance hybrid. The nitrogen atom distal to the methyl group is sterically more accessible for the

attack.

-

Protocol B: Accessing the 1,5-Isomer (The "Blocked" Strategy)

Critical Insight: You cannot reliably make the 1,5-isomer via direct alkylation of a simple methyl-pyrazole. You must use De Novo Cyclization (see Module 2) or a Blocking Strategy .

-

Blocking Strategy: If you absolutely must start from the ring:

-

Acylation (Kinetic Control): React with Acetyl Chloride. Acylation often occurs at the more hindered nitrogen (2-position) initially due to the "proximity effect" in non-polar solvents, yielding the 1-acetyl-5-methyl species.

-

Isomerization Risk: Acyl groups migrate rapidly. This is rarely a stable drug substance route.

-

Module 2: Regioselective Cyclization (De Novo Synthesis)

User Scenario: "I am building the ring from hydrazine and a 1,3-dicarbonyl. How do I ensure I get only one isomer?"

This is the preferred method for generating 1,5-substituted pyrazoles.

The Workflow: Diketone vs. Enaminone

Figure 1: Decision tree for selecting the correct starting material to ensure regioselectivity.

Protocol C: The Enaminone Route (High Selectivity)

Enaminones (

-

Target: 1-aryl-5-methylpyrazole (or similar 1,5-patterns).

-

Reagents: Enaminone precursor, Aryl/Alkyl Hydrazine.[1]

-

Mechanism:

-

The hydrazine

(stronger nucleophile) attacks the enaminone -

The remaining hydrazine

condenses with the carbonyl.

-

-

Result: The position of the substituent is "locked" by the reaction sequence, avoiding the random attack observed with diketones.

Protocol D: Fluorinated Solvents (The "Magic Bullet" for Diketones)

If you must use a 1,3-diketone (Knorr synthesis), standard ethanol reflux often yields 1:1 mixtures. Switching the solvent to a fluorinated alcohol can shift selectivity significantly.[2]

-

Solvent: Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE).

-

Mechanism: These solvents are strong hydrogen-bond donors (HBD). They coordinate selectively to the more basic carbonyl oxygen, activating it for hydrazine attack.

-

Data Comparison:

| Solvent | Substrate | Hydrazine | Major Product | Ratio (approx) |

| Ethanol | 1-phenyl-1,3-butanedione | Me-Hydrazine | Mixture | ~1:1 |

| HFIP | 1-phenyl-1,3-butanedione | Me-Hydrazine | 1,5-isomer | >90:10 |

Note: HFIP is expensive; use for high-value intermediates.

Module 3: Analytical Validation (FAQ)

Q: How do I definitively prove which isomer I have? A: Do not rely on 1H NMR splitting alone. You need NOESY (Nuclear Overhauser Effect Spectroscopy) .

The Validation Checklist:

-

Run 1D 1H NMR: Assign the N-Methyl peak and the C-Methyl/C-H peaks.

-

Run NOESY:

-

1,5-Isomer: You will see a strong cross-peak (correlation) between the N-Methyl protons and the C5-substituent (e.g., the phenyl ring or methyl group at position 5).[2] They are spatially close.

-

1,3-Isomer: The N-Methyl is far from the C3-substituent. You will see a cross-peak between the N-Methyl and the C5-Proton (the single proton on the ring), but not the substituent at position 3.

-

Q: Are there characteristic chemical shifts? A: Yes, but they are solvent-dependent.

-

C13 NMR: The carbon at position 5 (adjacent to N1) typically resonates upfield (lower ppm) in the 1,5-isomer compared to the 1,3-isomer due to steric compression (gamma-gauche effect), though this rule requires a reference standard.

References

-

Regioselectivity in Pyrazole Synthesis (Review): Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008.[3]

-

Enaminone Strategy: Wan, J.P., et al. "Enaminones as Building Blocks for the Synthesis of 1,3,5-Trisubstituted Pyrazoles." Organic Letters, 2022.[4]

- Tautomerism & Alkylation Mechanisms: Elguero, J., et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, 1996. (Standard Reference Text).

-

Analytical Distinction (NMR): Lopez, C., et al. "1H and 13C NMR study of pyrazoles." Magnetic Resonance in Chemistry.

-

Transition Metal-Free Divergent Synthesis: "Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles." Organic & Biomolecular Chemistry, 2023.[5][6]

Sources

- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 4. Pyrazole synthesis [organic-chemistry.org]

- 5. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

Technical Support Center: Nitrophenyl Pyrazole Resolution Hub

Case ID: ISO-SEP-1315 Subject: Separation and Identification of 1,3- vs. 1,5-Nitrophenyl Pyrazole Regioisomers Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

Welcome to the Resolution Hub. You are likely facing a mixture of regioisomers following a condensation reaction between a nitrophenylhydrazine and a 1,3-dicarbonyl equivalent (Knorr-type synthesis).

The core challenge stems from the ambident nucleophilicity of the hydrazine and the electrophilic variance of the dicarbonyl. The presence of the nitro group on the N-aryl ring significantly reduces the nucleophilicity of the hydrazine nitrogens, often requiring higher reaction temperatures that erode regioselectivity.

This guide provides a self-validating workflow to Identify , Separate , and Prevent isomeric mixtures.

Module 1: Diagnostic & Identification (The "Triage")

Before attempting separation, you must definitively assign the structure. Relying solely on TLC Rf values is risky due to the variable dipole moments induced by the nitro group.

The Gold Standard: 1D NOE / 2D NOESY NMR

The spatial proximity of the N-Aryl ring to the C5-substituent is the only fail-safe identification method.

-

1,5-Isomer: The ortho-protons of the nitrophenyl ring are spatially close to the substituent at the C5 position. Strong NOE signal observed.

-

1,3-Isomer: The ortho-protons are far from the C3 substituent. No NOE signal observed.

Identification Workflow

Figure 1: NMR decision tree for definitive regioisomer assignment.

Secondary Diagnostic: 13C NMR Shifts

While less absolute than NOE, Carbon-13 shifts follow a predictable pattern due to the shielding effect of the N-lone pair.

| Feature | 1,3-Isomer (Linear/Planar) | 1,5-Isomer (Twisted) | Mechanistic Reason |

| C5 Chemical Shift | Upfield (Lower ppm) | Downfield (Higher ppm) | C5 in 1,3-isomer is adjacent to N2 (lone pair donor), causing shielding. |

| C3 Chemical Shift | Downfield (Higher ppm) | Upfield (Lower ppm) | C3 in 1,5-isomer is adjacent to N2. |

| Coupling (if F present) | Distinct | Distinct | Through-space coupling often visible in 1,5-isomers. |

Module 2: Separation Protocols

Method A: Flash Chromatography (The "Dipole" Approach)

The 1,5-isomer typically possesses a larger dipole moment perpendicular to the ring plane but is often less polar in adsorption chromatography (Silica) because the steric clash between the N-Aryl and C5-substituent forces the phenyl ring out of plane (deconjugation). The 1,3-isomer is flatter and binds more tightly to silica.

Protocol:

-

Stationary Phase: Silica Gel 60 (230-400 mesh).

-

Mobile Phase Optimization:

-

Start with Hexane:Ethyl Acetate (9:1) .

-

If nitrophenyl makes the compounds too polar, switch to Dichloromethane (DCM):Methanol (99:1) .

-

Tip: The 1,5-isomer usually elutes first (higher

) due to reduced planarity/binding.

-

Method B: Fractional Crystallization (The Scalable Approach)

For scales >5g, chromatography becomes cost-prohibitive. We exploit the lattice energy differences. The 1,3-isomer, being more planar, often packs better and has a higher melting point/lower solubility.

Protocol:

-

Dissolve the crude mixture in minimal boiling Ethanol or Toluene .

-

Allow to cool slowly to room temperature.

-

Seed with a pure crystal of the major isomer if available.

-

Filter the precipitate.

-

Result: The filter cake is usually enriched in the 1,3-isomer .

-

Filtrate: Enriched in the 1,5-isomer .

-

-

Recrystallize the filtrate from a different solvent (e.g., Isopropanol) to isolate the 1,5-isomer.

Separation Logic Flow

Figure 2: Workflow for selecting the optimal separation methodology based on scale and solubility.

Module 3: Synthetic Prevention (Root Cause Analysis)

If separation is too difficult, you must alter the synthesis to bias the reaction. The regioselectivity is governed by the initial attack of the hydrazine nitrogen on the diketone.

The Mechanism:

-

Nitrophenyl Hydrazine: The

is the nucleophile. The -

1,3-Diketone: Has two electrophilic carbons.

Optimization Table:

| Desired Isomer | Strategy | Mechanism |

| 1,3-Isomer | Use Acidic Media (HCl/EtOH) | Protonation of the diketone carbonyls makes the least hindered carbonyl more electrophilic. The hydrazine attacks here first.[1] |

| 1,5-Isomer | Use Basic Media or Fluorinated Solvents (TFE/HFIP) | Fluorinated solvents hydrogen-bond to the diketone oxygen, activating the carbonyls differently and stabilizing the intermediate for 1,5-formation. |

Frequently Asked Questions (FAQs)

Q1: Why are my isomers co-eluting on TLC despite different solvents?

-

A: Nitrophenyl pyrazoles are prone to "tailing" due to the acidity of the nitro group interacting with silica. Add 1% Acetic Acid or 0.5% Triethylamine to your mobile phase to sharpen the spots. If they still co-elute, the dipole difference is too small; switch to Method B (Crystallization).

Q2: The 1H NMR shows broad peaks. Is my separation bad?

-

A: Not necessarily. Pyrazoles can exhibit annular tautomerism if N1 is unsubstituted, but since you have an N-Nitrophenyl group, this is blocked. Broadening is likely due to restricted rotation of the nitrophenyl ring (rotamers), especially in the sterically crowded 1,5-isomer. Run the NMR at 50°C to coalesce the peaks.

Q3: Can I use HPLC for separation?

-

A: Yes. For analytical or semi-prep scale, use a C18 Reverse Phase column.

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

-

Order: The more polar 1,3-isomer (planar) usually elutes after the twisted 1,5-isomer in Reverse Phase, opposite to Normal Phase behavior.

-

References

-

Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Regioselective Synthesis of 5-Trifluoromethylpyrazoles." Journal of Organic Chemistry. Validated principles of solvent-controlled regioselectivity.

-

NMR Assignment of Pyrazoles: Elguero, J., et al. "Proton and Carbon-13 NMR Study of Pyrazoles." Magnetic Resonance in Chemistry. Definitive guide on C3 vs C5 shifts.

-

Separation Methodologies: BenchChem Technical Guides. "Column chromatography conditions for separating pyrazole isomers."

-

Mechanism of Knorr Synthesis: Deng, X., & Mani, N. S.[2] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry. Discusses the impact of electron-deficient hydrazines.

Sources

troubleshooting incomplete reduction of nitro group in pyrazole derivatives

Technical Support Center: Pyrazole Derivatives

Troubleshooting Guide: Incomplete Reduction of Nitro Groups

Welcome to the dedicated support center for synthetic chemists working with pyrazole derivatives. This guide is designed to provide in-depth troubleshooting for a common yet challenging transformation: the reduction of a nitro group to an amine on the pyrazole ring system. As Senior Application Scientists, we have consolidated field data, mechanistic insights, and validated protocols to help you overcome incomplete conversions and achieve high-yielding, clean reactions.

This guide is structured to anticipate the questions our users most frequently ask, providing not just a solution, but the underlying chemical reasoning to empower your future synthetic planning.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My catalytic hydrogenation of a nitro-pyrazole is stalling. I'm seeing starting material and a mix of unidentified byproducts. What's happening?

This is a classic issue often rooted in catalyst poisoning or the formation of undesired intermediates. The pyrazole ring itself, particularly the nitrogen atoms, can coordinate to the metal catalyst surface, leading to deactivation.

Core Issues & Solutions:

-

Catalyst Poisoning by Pyrazole Nitrogen: The lone pair of electrons on the pyrazole ring's nitrogen atoms can act as a ligand, binding to the active sites of your palladium, platinum, or nickel catalyst. This is especially problematic with electron-rich pyrazole systems.

-

Expert Recommendation: The addition of a weak, non-coordinating acid can protonate the pyrazole ring, diminishing its ability to bind to the catalyst. Acetic acid is a common and effective choice. Start with a catalytic amount (5-10 mol%) and monitor the reaction. In some cases, stoichiometric amounts may be necessary.

-

-

Formation of Intermediates: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species. These can sometimes be observed by LC-MS during reaction monitoring. If these intermediates accumulate, it suggests the catalytic cycle is being interrupted.

-

Troubleshooting Steps:

-

Increase Hydrogen Pressure: Insufficient hydrogen pressure can lead to the accumulation of intermediates. Ensure your system is properly sealed and increase the pressure (e.g., from 1 atm to 50 psi or higher, depending on your equipment).

-

Optimize Catalyst Loading: While it may seem counterintuitive, excessively high catalyst loading can sometimes lead to side reactions. A typical starting point is 5-10 mol% of Pd/C (10% w/w).

-

Solvent Choice: The solvent plays a critical role in solubilizing hydrogen and the substrate. Protic solvents like ethanol, methanol, or isopropanol are generally preferred for catalytic hydrogenations.

-

-

Experimental Protocol: Acid-Assisted Catalytic Hydrogenation

-

To a solution of the nitro-pyrazole (1.0 eq) in ethanol (0.1 M), add 10% Palladium on Carbon (10 mol%).

-

Add glacial acetic acid (0.1 - 1.0 eq).

-

Seal the reaction vessel and purge with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen (e.g., 50 psi) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS every hour.

-

Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Question 2: I'm avoiding catalytic hydrogenation due to safety concerns. My reduction using metals like iron or tin(II) chloride is incomplete. How can I drive this to completion?

Metal-mediated reductions in acidic media are a robust alternative to catalytic hydrogenation. However, incomplete reactions often point to issues with metal activation, stoichiometry, or pH.

Core Issues & Solutions:

-

Metal Passivation: The surface of the metal reductant (e.g., iron powder) can become passivated by the formation of oxides or hydroxides, especially if the reaction medium is not sufficiently acidic.

-

Expert Recommendation: Pre-activate the metal powder. For iron, this can be achieved by washing with dilute hydrochloric acid to remove the oxide layer, followed by washes with water and your reaction solvent.

-

-

Insufficient Acid: The reduction mechanism requires a proton source. The stoichiometry of the acid is critical and often needs to be in large excess.

-

Troubleshooting Steps:

-

Increase Acid Stoichiometry: For reductions with iron, a common solvent system is ethanol/acetic acid or ethanol/ammonium chloride in water. Ensure the acid is in significant excess.

-

Temperature Control: These reactions are often exothermic. While some heat can be beneficial to initiate the reaction, uncontrolled exotherms can lead to side product formation. It is often best to start at room temperature and allow the reaction to gently reflux.

-

Stirring Efficiency: Ensure vigorous stirring to maintain good contact between the solid metal, the dissolved nitro-pyrazole, and the acidic medium.

-

-

Data Summary: Common Metal Reductants

| Reductant | Typical Conditions | Advantages | Disadvantages |

| Fe / NH₄Cl | EtOH/H₂O, reflux | Cost-effective, good for many substrates. | Can require long reaction times, workup can be tedious. |

| Fe / Acetic Acid | Acetic acid, 80-100 °C | Stronger reducing conditions. | Can lead to acetylation of the product amine if not controlled. |

| SnCl₂·2H₂O | HCl, EtOH | Often faster than Fe, milder conditions. | Tin waste products can be difficult to remove. |

DOT Diagram: Troubleshooting Logic for Incomplete Metal-Mediated Reduction

Caption: Troubleshooting workflow for incomplete metal-mediated nitro reductions.

Question 3: My reduction is successful, but I'm observing the formation of an azo-dimer as a significant byproduct. How can I suppress this side reaction?

The formation of an azo-dimer (Ar-N=N-Ar) is a classic side reaction during nitro group reduction. It arises from the condensation of the nitroso intermediate with the hydroxylamine intermediate.

Mechanistic Insight:

Nitro (Ar-NO₂) → Nitroso (Ar-NO) + Hydroxylamine (Ar-NHOH) → Azo-dimer (Ar-N=N-Ar)

This pathway is favored under conditions where the final reduction of the hydroxylamine to the amine is slow, allowing the intermediates to accumulate and react with each other.

Suppression Strategies:

-

For Catalytic Hydrogenation:

-

Increase Hydrogen Availability: As mentioned before, higher hydrogen pressure and efficient stirring ensure a high concentration of active hydrogen species on the catalyst surface, which promotes the complete reduction of intermediates before they can dimerize.

-

Use a More Active Catalyst: Platinum oxide (PtO₂, Adam's catalyst) is often more effective than Pd/C at reducing the hydroxylamine intermediate and can suppress azo-dimer formation.

-

-

For Metal-Mediated Reductions:

-

Ensure a Strongly Reducing Environment: The issue often arises when the reducing power of the system diminishes over time. Ensure you have a sufficient excess of the metal reductant and the proton source throughout the reaction.

-

Control Temperature: While higher temperatures can increase the reaction rate, they can also accelerate the dimerization. A careful balance is needed.

-

DOT Diagram: Competing Reaction Pathways

Caption: Competing pathways in nitro group reduction leading to amine or azo-dimer.

References

- Catalytic Hydrogenation in Organic Synthesis. Rylander, P. N. (1979). Academic Press.

- Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Larock, R. C. (1999). Wiley-VCH. (Provides a broad overview of various methods for nitro group reduction).

- Advanced Organic Chemistry: Part B: Reaction and Synthesis. Carey, F. A., & Sundberg, R. J. (2007). Springer. (Details the mechanisms of various reduction reactions).

-

The role of additives in liquid phase hydrogenations. Kosak, J. R. (1988). Annals of the New York Academy of Sciences. [Link] (Discusses the effect of acids and bases on catalyst activity and selectivity).

Technical Support Center: Recrystallization of 3-Methyl-1-(2-nitrophenyl)-1H-pyrazole

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-methyl-1-(2-nitrophenyl)-1H-pyrazole. It addresses common challenges encountered during recrystallization, offering troubleshooting solutions and a frequently asked questions section to ensure successful purification.

Troubleshooting Guide: Common Recrystallization Issues

This section is designed to help you navigate and resolve specific experimental hurdles.

Question: My compound "oiled out" during cooling instead of forming crystals. What's happening and how can I fix it?

Answer:

"Oiling out" is a common phenomenon where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[1] This typically occurs when the solute's melting point is lower than the temperature of the saturated solution, often exacerbated by the presence of impurities which can depress the melting point.[1]

Causality and Solution Pathway:

-

Re-dissolution is Key: The immediate step is to gently reheat the mixture until the oil completely redissolves into the solvent.

-

Decrease Saturation: The principle issue is that the solution is becoming supersaturated at a temperature where your compound is still molten. To counteract this, add a small additional volume of the hot solvent (typically 1-5% of the total volume) to the solution. This slightly lowers the saturation point, allowing the solution to cool further before nucleation begins.

-

Controlled Cooling is Crucial: Rapid cooling is a primary contributor to oiling out. Once the oil has redissolved and the solution is clear, it is imperative to slow down the cooling process.

-

Allow the flask to cool to room temperature on a benchtop, insulated from the cold surface by a few paper towels or a cork ring.[2]

-

Once at room temperature, transfer the flask to a cold bath (ice-water) to maximize crystal yield.

-

-

Consider a Different Solvent System: If oiling out persists, your chosen solvent may not be ideal. The boiling point of the solvent might be too high. A solvent with a lower boiling point should be screened. Alternatively, employing a mixed-solvent system can be highly effective.[3] Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble), and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until persistent cloudiness is observed. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is cooled slowly.[3][4]

Question: After cooling the solution, no crystals have formed. What should I do?

Answer:

The absence of crystal formation upon cooling usually indicates one of two scenarios: the solution is not sufficiently saturated, or it is supersaturated and requires a nucleation event to initiate crystallization.

Troubleshooting Steps:

-

Induce Crystallization: A supersaturated solution can often be prompted to crystallize.

-

Scratching Technique: Gently scratch the inside of the flask at the air-solvent interface with a glass rod. The microscopic scratches on the glass surface provide nucleation sites for crystal growth.[5][6]

-

Seeding: If you have a small crystal of pure 3-methyl-1-(2-nitrophenyl)-1H-pyrazole, add it to the solution. This "seed crystal" will act as a template for further crystal formation.[5]

-

-

Increase Concentration: If induction methods fail, it's likely that too much solvent was used initially.[6]

-

Gently heat the solution to boiling and reduce the solvent volume by 10-20% through evaporation in a fume hood.

-

Allow the more concentrated solution to cool slowly again.

-

-

Re-evaluate Solvent Choice: It's possible the compound is too soluble in the chosen solvent even at low temperatures. A different solvent or a mixed-solvent system where the compound has lower solubility at cold temperatures may be necessary.

Question: My crystal yield is very low. How can I improve it?

Answer:

A low yield is a frequent issue in recrystallization and can often be rectified by optimizing your technique.[2]

Key Factors and Optimization Strategies:

-

Minimize Hot Solvent: The most common reason for low yield is using an excessive amount of hot solvent to dissolve the crude product.[5][7] The goal is to create a saturated solution at the solvent's boiling point. Use the minimum amount of near-boiling solvent required for complete dissolution.

-

Ice-Cold Washing: When washing the collected crystals during vacuum filtration, always use a minimal amount of ice-cold solvent.[5] Using room temperature or warm solvent will redissolve a significant portion of your purified product.

-

Sufficient Cooling Time: Ensure the solution has been thoroughly cooled in an ice bath before filtration to maximize the precipitation of the compound.

-

Check the Filtrate: If you suspect significant product loss, you can test the filtrate (the liquid that passed through the filter paper). Evaporating a small amount of the filtrate can reveal if a substantial amount of your compound remains in solution. If so, concentrating the filtrate and re-cooling may yield a second crop of crystals.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for recrystallizing 3-methyl-1-(2-nitrophenyl)-1H-pyrazole?

A1: The "like dissolves like" principle is a good starting point.[3] Given the polar nitro group and the aromatic pyrazole core, polar protic solvents are often effective. Based on general solubility of pyrazole derivatives and nitroaromatic compounds, the following solvents are recommended for initial screening:

-

Ethanol: Often a good general-purpose solvent for pyrazole derivatives.[8][9]

-

Methanol: Similar to ethanol, it is a common choice for recrystallizing pyrazoline derivatives.[7][10]

-

Isopropanol: Another alcoholic solvent that can provide a good solubility profile.[9]

It is always recommended to perform small-scale solubility tests with your crude material in various solvents to identify the most suitable one. An ideal solvent will dissolve the compound when hot but have low solubility when cold.[3]

Q2: When is it appropriate to use a mixed-solvent system?

A2: A mixed-solvent system is advantageous when no single solvent provides the ideal solubility characteristics.[3] This is often the case when your compound is highly soluble in one solvent (even when cold) and poorly soluble in another (even when hot). By carefully combining a "good" solvent with a "poor" solvent, you can fine-tune the solubility to achieve effective recrystallization.[3][11]

Q3: How can I remove colored impurities from my product?

A3: If your solution has a persistent color that is not characteristic of the pure compound, activated charcoal can be used for decolorization.

Protocol for Decolorization:

-

After dissolving your crude product in the hot solvent, remove the flask from the heat source.

-

Add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution.

-

Gently swirl the flask and then bring the solution back to a boil for a few minutes.

-

The colored impurities will adsorb onto the surface of the activated charcoal.

-

Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[1]

Q4: What is the ideal cooling rate for obtaining high-purity crystals?

A4: A slow cooling rate is generally preferred as it allows for the formation of a more ordered and pure crystal lattice.[2] Rapid cooling can trap impurities within the growing crystals. An effective strategy is to allow the hot solution to cool undisturbed to room temperature on the benchtop before transferring it to an ice bath.

Data and Protocols

Table 1: Recommended Solvents for Initial Screening

| Solvent | Polarity | Boiling Point (°C) | Common Use Case/Notes |

| Ethanol | Polar Protic | 78 | A good starting point for many pyrazole derivatives.[8][9] |

| Methanol | Polar Protic | 65 | Effective for many nitrogen-containing heterocycles.[7][10] |

| Isopropanol | Polar Protic | 82 | Similar properties to ethanol, can be a good alternative.[9] |

| Ethyl Acetate | Polar Aprotic | 77 | Suitable for compounds of intermediate polarity.[9] |

| Toluene | Nonpolar | 111 | Can be effective for less polar compounds or as a co-solvent.[9] |

Standard Recrystallization Protocol

-

Solvent Selection: Choose an appropriate solvent based on preliminary solubility tests.

-

Dissolution: In an Erlenmeyer flask, add the crude 3-methyl-1-(2-nitrophenyl)-1H-pyrazole and cover it with a small amount of the chosen solvent. Heat the mixture to boiling with stirring.

-

Create a Saturated Solution: Continue adding the solvent in small portions until the solid just dissolves. It is crucial to use the minimum amount of boiling solvent necessary.[5]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

-

Drying: Allow the crystals to dry completely on the filter paper with the vacuum running, and then transfer them to a watch glass for final drying.

Visualizing the Solvent Selection Process

Caption: Decision workflow for selecting an appropriate recrystallization solvent.

References

- BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.

- Solubility of Things. (n.d.). Pyrazole.

- BenchChem. (n.d.). Solvent selection for effective recrystallization of nitroaromatic compounds.

- BenchChem. (n.d.). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.

- BenchChem. (n.d.). 1-methyl-3-(2-nitrophenyl)-1H-pyrazole | 305811-47-6.

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

- BenchChem. (n.d.). Recrystallization Methods for Purifying Substituted Nitroalkenes: A Technical Support Guide.

- Unknown. (n.d.). Recrystallization.

- 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole. (n.d.). PMC.

- University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.

- ResearchGate. (2017, April 23). What solvent should I use to recrystallize pyrazoline?

- Scholars Research Library. (n.d.). Synthesis of substituted pyrazole derivatives and evaluation of their antimicrobial activity.

- EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review.

- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.

- TSI Journals. (2021, November 26). The Recent Development of the Pyrazoles : A Review.

-

PMC. (2025, September 18). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][8][9][12]triazin-7(6H). Retrieved February 24, 2026, from

- National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative.

- MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reagents & Solvents [chem.rochester.edu]

- 12. solubilityofthings.com [solubilityofthings.com]

Validation & Comparative

A Predictive and Comparative Guide to the ¹H NMR Chemical Shifts of 3-methyl-1-(2-nitrophenyl)-1H-pyrazole

Introduction: The Challenge of Spectral Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining molecular structure. The chemical shift (δ) of a proton is exquisitely sensitive to its local electronic environment, providing a fingerprint of its position within a molecule. For novel or sparsely documented compounds like 3-methyl-1-(2-nitrophenyl)-1H-pyrazole, predicting this fingerprint is a critical exercise in chemical reasoning.